molecular formula C18H15BrN2O4S2 B2870366 2-((4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide CAS No. 831243-92-6

2-((4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide

Cat. No. B2870366
CAS RN: 831243-92-6
M. Wt: 467.35
InChI Key: WMEVSDIBWGPGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as BPTA and is a member of the oxazole family of compounds.

Mechanism of Action

The mechanism of action of BPTA is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. BPTA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and ion transport. BPTA has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
BPTA has been shown to have various biochemical and physiological effects. It has been shown to have cytotoxic effects on cancer cells and has been studied as a potential anticancer agent. BPTA has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BPTA has also been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPTA in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using BPTA in lab experiments is its potential cytotoxic effects. This can make it difficult to study the effects of BPTA on certain cell types.

Future Directions

There are several future directions for research on BPTA. One area of research is in the development of BPTA analogs that have improved efficacy and reduced toxicity. Another area of research is in the study of the mechanism of action of BPTA. This will help to better understand its effects on various physiological processes. Finally, BPTA can be further studied for its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases.
Conclusion
In conclusion, 2-((4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of BPTA involves a multi-step process, and it has been extensively studied for its potential applications in cancer research and neuroscience. The mechanism of action of BPTA is related to its ability to inhibit the activity of certain enzymes, and it has various biochemical and physiological effects. BPTA has advantages and limitations for lab experiments, and there are several future directions for research on BPTA.

Synthesis Methods

The synthesis of BPTA involves a multi-step process that starts with the reaction of p-tolylamine with ethyl bromoacetate to form an intermediate product. This intermediate product is then treated with thiosemicarbazide to form the thiosemicarbazone derivative. The thiosemicarbazone derivative is then reacted with 4-bromobenzenesulfonyl chloride to form the final product, BPTA.

Scientific Research Applications

BPTA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research where BPTA has been studied is in the field of cancer research. BPTA has been shown to have cytotoxic effects on cancer cells and has been studied as a potential anticancer agent. BPTA has also been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4S2/c1-11-2-4-12(5-3-11)16-21-17(18(25-16)26-10-15(20)22)27(23,24)14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEVSDIBWGPGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.